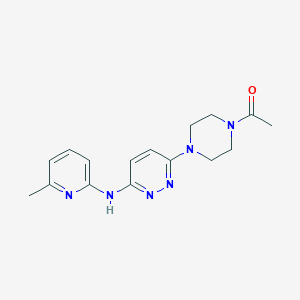

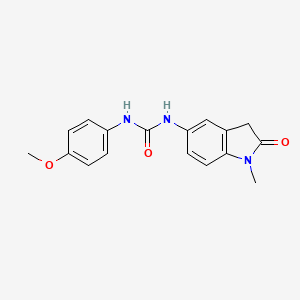

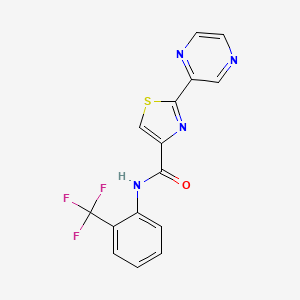

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting with base materials that undergo modifications to add functional groups or change the molecular structure. For instance, Attaby et al. (2006) detailed the synthesis of a closely related compound, which serves as a precursor for further chemical modifications leading to the production of various heterocyclic compounds with potential antiviral activities (Attaby, Elghandour, Ali, & Ibrahem, 2006). The synthesis process typically involves reactions such as diazotization, coupling with active compounds, and cyclization to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using techniques like IR, NMR, and mass spectrometry. These techniques provide insights into the arrangement of atoms within the molecule and the functional groups present. Hughes et al. (2010) described the optimization of a series of aminopyridopyrazinones, highlighting the importance of molecular structure analysis in identifying compounds with desired biological activities (Hughes et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving "1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone" and its derivatives can include nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions alter the compound's structure, affecting its chemical properties and biological activity. Kamiya and Tanno (1975) explored the synthesis of pyridazinone derivatives, demonstrating the versatility of these compounds in undergoing various chemical reactions to yield a wide range of products (Kamiya & Tanno, 1975).

Physical Properties Analysis

The physical properties, including melting point, solubility, and stability, are crucial for understanding the compound's behavior in different environments and its suitability for pharmaceutical applications. The analysis of physical properties helps in determining the conditions for storage, handling, and formulation of the compound into dosage forms.

Chemical Properties Analysis

Chemical properties, such as reactivity with other substances, pH stability, and hydrolysis rates, are essential for predicting the compound's behavior in biological systems and its interactions with biomolecules. These properties influence the compound's pharmacokinetics, bioavailability, and therapeutic efficacy.

References

Scientific Research Applications

Synthesis and Biological Activities

- The compound has been a key starting material for synthesizing various heterocyclic compounds with potential antiviral activities. For instance, its derivatization led to the creation of new heterocyclic compounds exhibiting cytotoxicity and antiviral properties against HSV1 and HAV-MBB (Attaby et al., 2006).

- Another study highlights its use in synthesizing bioactive sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were screened for antimicrobial, antifungal, and antimalarial activities, showing potential as therapeutic agents (Bhatt et al., 2016).

- Research into pyridazinone herbicides indicates that substituted pyridazinone compounds, including derivatives similar to the compound , inhibit photosynthesis and could be developed into effective herbicidal agents (Hilton et al., 1969).

Anticancer Research

- The synthesis and evaluation of piperazine-2,6-dione and derivatives for anticancer activity demonstrate the potential of this compound and its derivatives in developing novel anticancer drugs. Certain derivatives exhibited significant activity against various cancer cell lines, highlighting their therapeutic potential (Kumar et al., 2013).

Synthetic Methodologies and Chemical Properties

- The efficient synthesis of piperazic acid derivatives and N-orthogonally diprotected hydrazino acids from similar compounds underscores the versatility of these compounds in synthesizing complex molecules. This research could be foundational in developing new drugs and materials (Hannachi et al., 2004).

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. Their synthesis could be optimized, and their physical and chemical properties could be thoroughly investigated. Additionally, their safety profile needs to be established through rigorous testing .

properties

IUPAC Name |

1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-12-4-3-5-14(17-12)18-15-6-7-16(20-19-15)22-10-8-21(9-11-22)13(2)23/h3-7H,8-11H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJWFYNONVZESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)

![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)

![4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2483453.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2483454.png)

![3-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2483462.png)

![N-(3,4-difluorophenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2483463.png)